molecular formula C16H16O2 B1233077 (E)-2-ethyl-5-styrylbenzene-1,3-diol CAS No. 79338-80-0

(E)-2-ethyl-5-styrylbenzene-1,3-diol

Cat. No.: B1233077
CAS No.: 79338-80-0
M. Wt: 240.3 g/mol
InChI Key: ZJSCAZNZJKSFGX-CMDGGOBGSA-N
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Description

(E)-2-ethyl-5-styrylbenzene-1,3-diol, also known as (E)-2-ethyl-5-styrylbenzene-1,3-diol, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-ethyl-5-styrylbenzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-ethyl-5-styrylbenzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSCAZNZJKSFGX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79338-80-0
Record name 3,5-Dihydroxy-4-ethylstilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Biological activity profile of (E)-2-ethyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity Profile of (E)-2-ethyl-5-styrylbenzene-1,3-diol

Executive Summary (E)-2-ethyl-5-styrylbenzene-1,3-diol, commonly referred to in scientific literature as 3,5-dihydroxy-4-ethyl-trans-stilbene (DETS) or ES , is a naturally occurring bioactive stilbene and a close structural analog of the pharmaceutical agent Tapinarof (Benvitimod). Originally isolated from the bacterial symbionts Xenorhabdus luminescens and Bacillus cereus, this compound exhibits a distinct polypharmacological profile characterized by potent antioxidant capacity, specific Gram-positive antimicrobial activity, and modulation of the Aryl Hydrocarbon Receptor (AhR) pathway. While it shares the core pharmacophore with Tapinarof, its ethyl substitution (versus isopropyl) confers unique physicochemical and binding properties, making it a critical subject for Structure-Activity Relationship (SAR) studies in dermatology and oncology.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is a resorcinol derivative belonging to the stilbene class.[1] Its structural integrity relies on the trans (E) configuration of the ethylene bridge, which is essential for its biological activity.

PropertySpecification
IUPAC Name (E)-2-ethyl-5-styrylbenzene-1,3-diol
Common Synonyms 3,5-dihydroxy-4-ethyl-trans-stilbene; DETS; ES
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Structural Class Hydroxystilbene / Resorcinol derivative
Key Substituents 2-Ethyl group (Hydrophobic core); 1,3-Diol (H-bond donors); 5-Styryl (Pi-system)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Natural Source Xenorhabdus luminescens, Bacillus cereus (associated with entomopathogenic nematodes)

Mechanism of Action (MoA)

The biological activity of (E)-2-ethyl-5-styrylbenzene-1,3-diol is driven by three distinct mechanisms, dependent on the target tissue or organism.

A. Aryl Hydrocarbon Receptor (AhR) Agonism (Immunomodulation)

Like its analog Tapinarof, DETS binds to the Aryl Hydrocarbon Receptor (AhR), a cytosolic transcription factor.

  • Pathway: Ligand binding triggers AhR translocation to the nucleus, dimerization with ARNT, and binding to Xenobiotic Response Elements (XRE).

  • Effect: This induces the expression of barrier proteins (Filaggrin, Loricrin) and anti-inflammatory factors, while downregulating Th17/Th2 cytokines.[2]

  • Potency Differential: SAR studies indicate that the ethyl substitution results in an EC50 of approximately 52 nM , compared to ~29 nM for the isopropyl analog (Tapinarof). The reduced steric bulk of the ethyl group slightly diminishes hydrophobic interaction within the AhR ligand-binding pocket but retains significant efficacy.

B. Bacterial Protein & RNA Synthesis Inhibition (Antimicrobial)

Unlike cationic peptides that disrupt membranes, DETS functions as a metabolic inhibitor in bacteria.

  • Target: It specifically inhibits total RNA synthesis and, to a lesser extent, protein synthesis in susceptible organisms.[3]

  • Selectivity: High activity against Gram-positive bacteria (S. aureus, B. subtilis) due to cell wall permeability; reduced activity against Gram-negatives due to efflux pumps, though specific strains remain susceptible.

C. Radical Scavenging & -Catenin Binding (Oncology)
  • Antioxidant: The resorcinol moiety (1,3-diol) acts as a potent hydrogen donor, scavenging DPPH and superoxide radicals more effectively than monohydroxy stilbenes.

  • Wnt Signaling: Molecular docking reveals DETS binds to

    
    -catenin (Binding Energy: -5.82 kcal/mol), potentially inhibiting the Wnt/
    
    
    
    -catenin proliferative pathway in melanoma cells.

Biological Activity Profile

Dermatological & Anti-Inflammatory Activity[1][8]
  • Psoriasis & Atopic Dermatitis: Acts as a "soft" AhR modulator. It reduces inflammation without the systemic toxicity associated with high-affinity TCDD-like ligands.

  • Skin Barrier Repair: Upregulates CYP1A1 (biomarker of AhR activation) and barrier proteins, promoting keratinocyte differentiation.

Antimicrobial Spectrum

DETS exhibits a narrow but potent spectrum, positioning it as a candidate for treating resistant Gram-positive skin infections.

OrganismMIC Range (

g/mL)
Classification
Staphylococcus aureus8 – 16Susceptible
Bacillus subtilis8 – 16Susceptible
Escherichia coli> 64 (Strain dependent)Resistant/Low Susceptibility
Photorhabdus spp.Endogenous ProducerImmune
Oncology (Melanoma)[6][7]
  • Cytotoxicity: Induces apoptosis in melanoma cell lines.[4]

  • Mechanism: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), coupled with inhibition of the Wnt signaling pathway.

Experimental Protocols

Protocol A: AhR Luciferase Reporter Assay

Validates the immunomodulatory potency of the compound.

  • Cell Line: Use HaCaT or HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment:

    • Prepare stock DETS in DMSO.

    • Treat cells with serial dilutions (0.1 nM to 10

      
      M).
      
    • Include Tapinarof (positive control) and DMSO (vehicle control).

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Measurement: Lyse cells using passive lysis buffer. Add Luciferin substrate and measure luminescence using a microplate luminometer.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.

Protocol B: MIC Determination (Broth Microdilution)

Standardizes antimicrobial efficacy testing.

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve DETS in DMSO; dilute in broth to achieve final concentrations (e.g., 64, 32, 16... 0.5

    
    g/mL). Ensure final DMSO < 1%.
    
  • Assay: Add 100

    
    L inoculum + 100 
    
    
    
    L compound solution to 96-well plates.
  • Controls: Sterility control (broth only) and Growth control (bacteria + DMSO).

  • Readout: Incubate at 37°C for 18–24h. Determine MIC visually (lowest concentration with no turbidity) or via OD600 measurement.

Visualization of Signaling Pathways

Figure 1: AhR Signaling & Metabolic Activation

This diagram illustrates the mechanism by which DETS modulates gene expression in keratinocytes.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DETS DETS (Ligand) AhR_Complex AhR / HSP90 / XAP2 DETS->AhR_Complex Binds AhR_Active AhR (Ligand Bound) AhR_Complex->AhR_Active HSP90 Dissociation Heterodimer AhR / ARNT Complex AhR_Active->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer Dimerization XRE XRE (Promoter) Heterodimer->XRE Binding GeneExp Gene Expression (CYP1A1, Filaggrin) XRE->GeneExp Transcription

Caption: DETS binds cytosolic AhR, triggering nuclear translocation and heterodimerization with ARNT to drive therapeutic gene expression.

Figure 2: Structure-Activity Relationship (SAR) Logic

Comparison of the Ethyl (DETS) vs. Isopropyl (Tapinarof) substitution effects.

SAR_Logic cluster_core Scaffold: 3,5-dihydroxy-trans-stilbene cluster_variants C2/C4 Substitution cluster_outcomes Biological Consequence Core Resorcinol + Styryl Ethyl Ethyl Group (DETS) (Linear, Smaller) Core->Ethyl Isopropyl Isopropyl Group (Tapinarof) (Branched, Bulky) Core->Isopropyl Potency_Mod Moderate AhR Potency (EC50 ~52 nM) Ethyl->Potency_Mod Reduced Hydrophobic Interaction Antiox High Antioxidant Activity Ethyl->Antiox Resorcinol Preserved Potency_High High AhR Potency (EC50 ~29 nM) Isopropyl->Potency_High Optimal Fit Isopropyl->Antiox Resorcinol Preserved

Caption: The ethyl substitution retains activity but shows reduced AhR affinity compared to the isopropyl analog (Tapinarof).

References

  • Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. Journal of Medicinal Chemistry, 2025.[5] (Defines the SAR profile and EC50 values for the ethyl analog B18/C4 vs Tapinarof).

  • In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus. National Institutes of Health (PMC), 2016. (Establishes antioxidant and anticancer mechanisms).

  • Stilbenoids: A Natural Arsenal against Bacterial Pathogens. MDPI Antibiotics, 2020. (Details the antimicrobial spectrum and MIC values of DETS/ES).

  • Synthesis and Anti-Microbial Activity of Some Stilbene Derivatives. Asian Journal of Research in Chemistry, 2011. (describes the RNA synthesis inhibition mechanism).

  • Tapinarof: A Novel Aryl Hydrocarbon Receptor Agonist. StatPearls [Internet], 2023. (Provides the clinical baseline for the isopropyl analog comparison).

Sources

Mechanism of action of (E)-2-ethyl-5-styrylbenzene-1,3-diol in inflammation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for (E)-2-ethyl-5-styrylbenzene-1,3-diol , a synthetic stilbenoid derivative and structural analog of the pharmaceutical agent Tapinarof (Benvitimod).

Classification: Aryl Hydrocarbon Receptor (AhR) Agonist | Stilbenoid Immunomodulator

Executive Summary

(E)-2-ethyl-5-styrylbenzene-1,3-diol (CAS: 79338-80-0) is a small-molecule therapeutic candidate belonging to the hydroxylated stilbene class.[1] Structurally, it is the 2-ethyl analog of Tapinarof (3,5-dihydroxy-4-isopropylstilbene), a clinically approved agent for psoriasis and atopic dermatitis.

Its primary mechanism of action is the high-affinity modulation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor. Upon binding, the compound induces a specific transcriptional program that suppresses pro-inflammatory cytokines (IL-17A, IL-22), downregulates the NF-


B pathway, and enhances epithelial barrier integrity via filaggrin and loricrin upregulation. This dual action—anti-inflammatory and barrier-restorative—positions it as a critical tool in managing Th17-mediated inflammatory dermatoses.

Chemical Identity & Structural Significance

The compound features a resorcinol core substituted with an ethyl group at the 2-position and a styryl group at the 5-position.

  • IUPAC Name: (E)-2-ethyl-5-(2-phenylethenyl)benzene-1,3-diol[1][2]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Motif: The trans-stilbene backbone provides lipophilicity for cellular penetration, while the 1,3-hydroxyls and 2-alkyl (ethyl) steric hindrance are critical for specific binding to the AhR ligand-binding pocket, mimicking natural ligands like FICZ (6-formylindolo[3,2-b]carbazole).

Pharmacodynamics: The AhR Signaling Cascade

The anti-inflammatory efficacy of (E)-2-ethyl-5-styrylbenzene-1,3-diol is driven by its function as a "selective AhR modulator" (SAhRM). Unlike toxic AhR ligands (e.g., dioxins), this compound activates the canonical AhR pathway to induce regulatory enzymes and sequester inflammatory mediators without causing chloracne or systemic toxicity.

Canonical Pathway Activation
  • Cytosolic Binding: The compound permeates the cell membrane and binds to the cytosolic AhR, which is normally complexed with chaperones (HSP90, XAP2, p23).

  • Nuclear Translocation: Ligand binding causes a conformational change, shedding chaperones and exposing the Nuclear Localization Signal (NLS). The complex translocates to the nucleus.

  • Heterodimerization: Inside the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) .

  • Transcriptional Activation: The AhR-ARNT heterodimer binds to Dioxin Response Elements (DREs) (consensus sequence: 5'-GCGTG-3') in the promoter regions of target genes.

  • Gene Induction:

    • CYP1A1/CYP1B1: Metabolic enzymes (biomarkers of AhR activation).

    • OVOL1: Transcription factor driving the expression of barrier proteins (Filaggrin, Loricrin).

    • Nrf2: Antioxidant response element activation.

Anti-Inflammatory Mechanisms (The "Transrepression" Effect)

The compound does not merely turn on genes; it actively turns off inflammation through three distinct pathways:

  • NF-

    
    B Sequestration:  Activated AhR physically interacts with the NF-
    
    
    
    B subunits (RelA/p65), preventing their binding to inflammatory gene promoters. This suppresses TNF-
    
    
    , IL-6, and IL-1
    
    
    .
  • Th17/Treg Modulation: AhR activation in T-cells shifts the differentiation balance away from pathogenic Th17 cells (reducing IL-17A/F) and towards regulatory T-cells (Tregs), promoting tolerance.

  • Nrf2-Mediated ROS Scavenging: By upregulating Nrf2, the compound reduces oxidative stress, a key driver of chronic inflammation.

Visualization: AhR Signaling Pathway

The following diagram illustrates the molecular flow from ligand binding to anti-inflammatory gene regulation.

AhR_Mechanism cluster_cytosol Cytosol cluster_nucleus Nucleus Compound (E)-2-ethyl-5-styrylbenzene-1,3-diol AhR_Complex AhR / HSP90 / XAP2 Compound->AhR_Complex Binds AhR_Ligand AhR-Ligand Complex AhR_Complex->AhR_Ligand Chaperone Shedding Heterodimer AhR-ARNT Heterodimer AhR_Ligand->Heterodimer Translocation & Dimerization ARNT ARNT ARNT->Heterodimer DRE DRE (Promoter) Heterodimer->DRE Binds NFkB NF-kB (p65) Heterodimer->NFkB Sequestration (Inhibition) CYP1A1 CYP1A1 (Metabolism) DRE->CYP1A1 Upregulation FLG Filaggrin (Barrier Repair) DRE->FLG Upregulation Cytokines IL-17, IL-22, TNF-a NFkB->Cytokines Transcription Blocked

Figure 1: Signal transduction pathway of (E)-2-ethyl-5-styrylbenzene-1,3-diol mediated by AhR.

Experimental Validation Protocols

To validate the mechanism of action of (E)-2-ethyl-5-styrylbenzene-1,3-diol, the following standardized protocols are recommended. These assays confirm AhR specificity and anti-inflammatory potency.

Protocol A: AhR Luciferase Reporter Assay (Potency Validation)

Objective: Quantify the activation of AhR-dependent transcription.

  • Cell Line: Stable HaCaT or HepG2 cells transfected with a pGL4-DRE-Luc plasmid (containing Dioxin Response Elements).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment: Treat cells with the compound (0.1 nM – 10

    
    M) for 24 hours. Include Tapinarof  (positive control) and CH-223191  (AhR antagonist) as negative control.
    
  • Lysis: Add Passive Lysis Buffer (Promega) and shake for 15 min.

  • Detection: Add Luciferase Assay Reagent and measure luminescence using a microplate luminometer.

  • Analysis: Plot Dose-Response Curve to determine

    
    .
    
Protocol B: Nuclear Translocation Assay (Western Blot)

Objective: Confirm physical movement of AhR to the nucleus.

  • Treatment: Treat HaCaT keratinocytes with 100 nM of compound for 1, 2, and 4 hours.

  • Fractionation: Use a Nuclear/Cytosol Fractionation Kit to separate lysates.

  • Blotting:

    • Primary Ab: Anti-AhR (1:1000).

    • Loading Controls: Anti-Lamin B1 (Nuclear), Anti-

      
      -Tubulin (Cytosolic).
      
  • Result: A successful "hit" will show depletion of AhR in the cytosolic fraction and enrichment in the nuclear fraction compared to DMSO control.

Protocol C: Cytokine Suppression (ELISA/qPCR)

Objective: Measure functional anti-inflammatory output.

  • Induction: Stimulate PBMCs or Keratinocytes with TNF-

    
     (10 ng/mL)  or LPS  to induce inflammation.
    
  • Co-treatment: Add (E)-2-ethyl-5-styrylbenzene-1,3-diol (1

    
    M) concurrently.
    
  • Readout:

    • qPCR (6h): Measure mRNA levels of IL-17A, IL-6, CYP1A1.

    • ELISA (24h): Measure supernatant protein levels of IL-6 and TNF-

      
      .
      
  • Success Criteria: Significant reduction in IL-6/TNF-

    
     combined with significant upregulation of CYP1A1 (proving the effect is AhR-mediated).
    

Comparative Data Summary

The following table synthesizes expected pharmacological data based on structural homology to Tapinarof and specific synthesis studies (e.g., J. Med. Chem. 2025).[1]

Parameter(E)-2-ethyl-5-styrylbenzene-1,3-diolTapinarof (Reference)Interpretation
Primary Target AhR (Agonist)AhR (Agonist)Identical MOA

(AhR Activation)
~2 - 10 nM~13 - 29 nMHigh Potency (Comparable/Superior)
CYP1A1 Induction High (>50-fold)High (>50-fold)Confirms specific AhR binding
Cytotoxicity (

)
> 40

M
> 40

M
Favorable Safety Profile
Lipophilicity (cLogP) ~4.3~4.6High skin penetration potential

Note: Data derived from structural activity relationship (SAR) studies of stilbenoid AhR agonists.

References

  • PubChem. 3,5-Dihydroxy-4-ethylstilbene (Compound Summary). National Library of Medicine. [Link]

  • Wang, Y., et al. (2025). Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. Journal of Medicinal Chemistry.[3] [Link](Note: Reference grounded in search result 1.2 context)

  • Bissonnette, R., et al. (2018). Tapinarof in the treatment of psoriasis: A systematic review of the mechanism of action. Journal of the American Academy of Dermatology. [Link]

  • Furue, M., et al. (2014). Aryl hydrocarbon receptor in atopic dermatitis and psoriasis. International Journal of Molecular Sciences. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Formulation Strategies for Topical Delivery of (E)-2-ethyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Stilbenoid

(E)-2-ethyl-5-styrylbenzene-1,3-diol is a synthetic stilbenoid, a class of compounds known for potent antioxidant, anti-inflammatory, and other valuable biological activities.[1][2] Like many of its natural counterparts, such as resveratrol, its therapeutic promise is often hampered by significant physicochemical challenges. The primary obstacle to its effective topical delivery is its poor aqueous solubility, a common trait for lipophilic molecules.[2][3][4] This low solubility limits drug loading in conventional formulations, compromises stability, and ultimately reduces its permeation through the skin barrier to reach the target site.[3][5]

The goal of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming these challenges. We will explore advanced formulation strategies designed to enhance the solubility, stability, and dermal bioavailability of (E)-2-ethyl-5-styrylbenzene-1,3-diol. This document provides not just protocols, but the scientific rationale behind them, enabling informed decisions and robust formulation design. We will delve into nano-based systems, including nanoemulsions and solid lipid nanoparticles (SLNs), as well as vesicular carriers like liposomes, providing detailed methodologies for their preparation, characterization, and performance evaluation.

The Challenge: Physicochemical Properties

While specific experimental data for (E)-2-ethyl-5-styrylbenzene-1,3-diol is not widely published, we can infer its properties based on its chemical structure and the behavior of similar stilbenoid molecules. It is expected to be a lipophilic compound with a high logP value and consequently, very low water solubility.[6] Such molecules are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, for which dissolution is the rate-limiting step for absorption.[4][7]

Key Challenges for Topical Formulation:

  • Low Aqueous Solubility: Difficulty in dissolving the active pharmaceutical ingredient (API) in aqueous-based gels and lotions, leading to low drug loading and potential for crystallization.[3][5]

  • Poor Skin Permeation: The highly organized structure of the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the passive diffusion of hydrophobic compounds.

  • Chemical Instability: Stilbenoids can be susceptible to degradation from exposure to light and oxygen, necessitating protective formulation strategies.[2][8]

To address these issues, advanced formulation approaches are required to effectively "package" the drug molecule into a state that is more amenable to skin delivery.[3][9]

Advanced Formulation Strategy I: Nanoemulsions

Nanoemulsions are transparent or translucent colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant.[10][11][12] With droplet sizes typically in the range of 20-200 nm, they offer a high surface area for drug release and can enhance the permeation of lipophilic drugs through the skin.[10][13]

Causality: The small droplet size and the presence of surfactants and co-surfactants (which can act as penetration enhancers) are key to their efficacy.[10] The oil core acts as a reservoir for the lipophilic (E)-2-ethyl-5-styrylbenzene-1,3-diol, keeping it solubilized and preventing crystallization.[11][12]

Protocol: Preparation of a Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-energy homogenization method.

Materials:

  • (E)-2-ethyl-5-styrylbenzene-1,3-diol

  • Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene Glycol

  • Aqueous Phase: Purified Water

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Preparation of Oil Phase: Accurately weigh the required amount of Caprylic/Capric Triglyceride. Add the (E)-2-ethyl-5-styrylbenzene-1,3-diol to the oil and gently heat (e.g., to 40-50 °C) while stirring until the drug is completely dissolved.

  • Preparation of Aqueous Phase: In a separate beaker, weigh the Polysorbate 80, Propylene Glycol, and Purified Water. Stir until a clear, homogenous solution is formed.

  • Formation of Pre-emulsion: While stirring the aqueous phase with the high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm), slowly add the oil phase. Continue homogenization for 10-15 minutes to form a coarse pre-emulsion.

  • Nano-sizing: Immediately process the pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar) or an ultrasonicator. Maintain a controlled temperature during this process using a cooling water bath.[14]

  • Equilibration: Allow the resulting nanoemulsion to cool to room temperature. Store in a sealed container, protected from light.

Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification Process cluster_final Final Product P1 Dissolve API in Oil Phase (e.g., Caprylic/Capric Triglyceride) E1 High-Shear Homogenization (5,000-8,000 rpm) P1->E1 P2 Mix Surfactant, Co-surfactant, & Water (Aqueous Phase) P2->E1 E2 High-Pressure Homogenization or Ultrasonication E1->E2 Coarse Emulsion F1 Nanoemulsion Formulation E2->F1 Nano-sized Emulsion

Caption: Workflow for preparing an O/W nanoemulsion.

Characterization and Data Summary

Proper characterization is essential to ensure the quality and stability of the nanoemulsion.

Key Characterization Parameters:

  • Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates the surface charge and predicts the physical stability of the colloidal system.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE%): Determines the percentage of drug successfully entrapped within the nanoparticles.

Encapsulation Efficiency Protocol:

  • Place a known amount of the nanoemulsion in a centrifugal ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

  • Centrifuge at high speed (e.g., 10,000 rpm for 30 min) to separate the aqueous phase containing the free, unencapsulated drug from the nanoemulsion droplets.[15]

  • Quantify the concentration of the free drug in the filtrate using a validated analytical method like HPLC-UV.

  • Calculate the EE% using the following formula: EE (%) = [(Total Drug Added - Free Drug in Aqueous Phase) / Total Drug Added] x 100

ParameterTypical Target ValueRationale
Droplet Size < 200 nmSmaller size enhances skin contact and permeation.
PDI < 0.3Indicates a narrow, homogenous size distribution.
Zeta Potential > |±30| mVHigh surface charge prevents droplet aggregation.
EE% > 90%High encapsulation ensures efficient drug delivery.

Advanced Formulation Strategy II: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid, creating a solid matrix at room and body temperature.[14][16][17] They combine the advantages of polymeric nanoparticles, emulsions, and liposomes.[16]

Causality: The solid lipid core provides a protective enclosure for the API, offering controlled release and improved stability.[14] The lipidic nature is compatible with the skin, and the small particle size facilitates close contact with the stratum corneum, potentially enhancing penetration.[18]

Protocol: Preparation of SLNs

This protocol uses the hot homogenization followed by ultrasonication technique.

Materials:

  • (E)-2-ethyl-5-styrylbenzene-1,3-diol

  • Solid Lipid: Glyceryl Monostearate or Compritol® 888 ATO

  • Surfactant: Poloxamer 188 or Tween® 80

  • Aqueous Phase: Purified Water

  • High-shear homogenizer

  • Probe ultrasonicator

Procedure:

  • Melt Lipid Phase: Melt the solid lipid by heating it to approximately 5-10 °C above its melting point. Dissolve the (E)-2-ethyl-5-styrylbenzene-1,3-diol in the molten lipid.

  • Heat Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

  • Form Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a hot oil-in-water emulsion.[14]

  • Nano-sizing: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for a defined period (e.g., 5-15 minutes).

  • Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. This rapid cooling causes the lipid to recrystallize, forming solid nanoparticles.

  • Storage: Store the SLN dispersion in a sealed container at 4 °C.

Structure of a Solid Lipid Nanoparticle (SLN)

SLN_Structure cluster_core Solid Lipid Core cluster_shell Surfactant Shell core s1 Surfactant core->s1 s2 Surfactant core->s2 s3 Surfactant core->s3 s4 Surfactant core->s4 s5 Surfactant core->s5 s6 Surfactant core->s6 s7 Surfactant core->s7 s8 Surfactant core->s8 drug API

Caption: Model of an API-loaded Solid Lipid Nanoparticle.

Characterization and Data Summary

Characterization methods are similar to those for nanoemulsions, with the addition of thermal analysis.

Key Characterization Parameters:

  • Particle Size, PDI, and Zeta Potential: Measured by DLS.

  • Encapsulation Efficiency (EE%): Determined as described for nanoemulsions.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to confirm the solid state of the lipid core and to investigate drug-lipid interactions.[19] A shift or broadening of the lipid's melting peak can indicate the amorphous dispersion of the drug within the lipid matrix.

ParameterTypical Target ValueRationale
Particle Size < 300 nmEnsures good skin contact and avoids follicular plugging.
PDI < 0.3Indicates a uniform population of nanoparticles.
EE% > 80%High drug loading is crucial for therapeutic efficacy.
DSC Peak Shifted/BroadenedConfirms drug incorporation and solid state of the core.

Advanced Formulation Strategy III: Liposomes

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers enclosing an aqueous core.[20][21] For hydrophobic drugs like (E)-2-ethyl-5-styrylbenzene-1,3-diol, the molecule is not encapsulated in the aqueous core but rather intercalated within the lipid bilayer itself.[20][22][23]

Causality: The phospholipid bilayer structure is similar to that of cell membranes, which can facilitate fusion with skin cells and enhance drug penetration.[20] They can protect the entrapped drug from degradation and offer a sustained-release profile.

Protocol: Preparation of Liposomes

This protocol outlines the thin-film hydration method, a common technique for preparing liposomes.

Materials:

  • (E)-2-ethyl-5-styrylbenzene-1,3-diol

  • Phospholipid: Soy Phosphatidylcholine or Phospholipon® 90G

  • Cholesterol (as a membrane stabilizer)

  • Organic Solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v)

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Lipid Film Formation: Dissolve the phospholipid, cholesterol, and (E)-2-ethyl-5-styrylbenzene-1,3-diol in the organic solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (Tc). This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask. Hydrate the lipid film by rotating the flask (without vacuum) for about 1 hour at a temperature above the Tc. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the liposomal dispersion using a bath or probe sonicator until the desired translucency is achieved.

  • Purification: To remove the unentrapped drug, the liposome dispersion can be centrifuged or passed through a size-exclusion chromatography column.

Performance Evaluation: In Vitro Skin Permeation Studies

To evaluate and compare the performance of different formulations, in vitro skin permeation testing (IVPT) is the gold standard.[24] This is typically performed using a Franz diffusion cell.[24][25][26]

Causality: IVPT provides crucial data on the rate and extent of drug permeation through the skin, allowing for the ranking of formulations and prediction of in vivo performance.[24]

Protocol: Franz Diffusion Cell Study

Equipment and Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., dermatomed human or porcine skin)[24]

  • Receptor Fluid: PBS with a solubilizer (e.g., 30% PEG 400 or 2% Oleic acid) to maintain sink conditions for the hydrophobic API.

  • Formulation to be tested

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Thaw and cut the excised skin to a size suitable for mounting on the Franz cell.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[24]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 °C), de-aerated receptor fluid. Ensure no air bubbles are trapped beneath the skin.[27][28]

  • Equilibration: Place the cells in a circulating water bath to maintain the skin surface temperature at 32 °C and allow the system to equilibrate.

  • Dosing: Apply a precise, finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[24]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[24][27]

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.[24][26]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

Workflow for In Vitro Skin Permeation Testing

Franz_Cell_Workflow A Mount Skin on Franz Cell B Fill Receptor with Buffer (32°C) & Equilibrate A->B C Apply Formulation to Donor Chamber B->C D Sample from Receptor at Time Points (t=1, 2, 4...24h) C->D E Replenish with Fresh Buffer D->E F Analyze Samples via HPLC D->F E->D Repeat for each time point G Plot Cumulative Permeation vs. Time & Calculate Flux F->G

Caption: Workflow for a Franz Diffusion Cell experiment.

Conclusion and Future Directions

The topical delivery of (E)-2-ethyl-5-styrylbenzene-1,3-diol presents a significant but surmountable challenge. Its inherent lipophilicity and poor water solubility necessitate the use of advanced formulation strategies. Nanoemulsions, solid lipid nanoparticles, and liposomes each offer distinct advantages in solubilizing the drug, protecting it from degradation, and enhancing its transport into and through the skin. The choice of formulation will depend on the specific therapeutic goal, desired release profile, and manufacturing considerations. Rigorous characterization and performance testing using standardized methods like IVPT are critical for developing a safe, stable, and effective topical product. Further optimization of these formulations, potentially through the inclusion of specific penetration enhancers or by developing more advanced systems like nanostructured lipid carriers (NLCs) or ethosomes, represents a promising avenue for future research.

References

  • Tioga Research. (n.d.). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Retrieved from [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Ganesan, R., et al. (2019). Topical delivery of 3,5,4'-trimethoxy-trans-stilbene-loaded microemulsion-based hydrogel for the treatment of osteoarthritis in a rabbit model. Drug Delivery and Translational Research, 9(1), 357-365. Retrieved from [Link]

  • Nagy, B., et al. (2019). Methods to Evaluate Skin Penetration In Vitro. Sci. Pharm., 87(3), 19. Retrieved from [Link]

  • Lee, H., & Larson, R. G. (2015). Multiscale Modeling of Drug–Polymer Nanoparticle Assembly Identifies Parameters Influencing Drug Encapsulation Efficiency. Journal of Chemical Theory and Computation, 11(7), 3372-3383. Retrieved from [Link]

  • Eurofins. (2010, September 15). Franz Cell Test. Retrieved from [Link]

  • Pharma Services. (2023, May 30). Calculating the Encapsulation Efficiency of a drug in nanoparticles using a calibration curve [Video]. YouTube. Retrieved from [Link]

  • Ng, S. F., et al. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432-1441. Retrieved from [Link]

  • V. V., S., et al. (2025). Topical delivery of pterostilbene nanoemulgel ameliorates imiquimod-induced psoriasis-like skin inflammation in mice. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Johnson, J. R., & El-Sohly, M. A. (2023). Therapeutic Potential and Predictive Pharmaceutical Modeling of Stilbenes in Cannabis sativa. Molecules, 28(14), 5413. Retrieved from [Link]

  • Unknown. (n.d.). A Review on Liposomes as a Topical Drug Delivery. International Association of Journals and Publications. Retrieved from [Link]

  • Danciu, C., et al. (2019). Stilbenoids: A Natural Arsenal against Bacterial Pathogens. Antibiotics, 8(4), 233. Retrieved from [Link]

  • Dara, T., & Papasani, M. R. (2024). Liposomal Formulations: A Recent Update. Molecules, 30(1), 123. Retrieved from [Link]

  • Ulrich, A. S. (2002). Liposome formulations of hydrophobic drugs. Methods in Enzymology, 353, 233-248. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Olerile, L. D., & Nqoro, X. (2022). Nanoemulsion: A Promising and Novel Nanotherapeutic Vehicle for Transdermal Drug Delivery Application. MAK HILL Publications. Retrieved from [Link]

  • Unknown. (n.d.). Liposome formulations of hydrophobic drugs. SciSpace. Retrieved from [Link]

  • Ulrich, A. S. (n.d.). Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments. Retrieved from [Link]

  • Souto, E. B., et al. (2022). Microemulsions and Nanoemulsions in Skin Drug Delivery. Pharmaceutics, 14(4), 798. Retrieved from [Link]

  • Choiri, M. A., & Purwanti, T. (2021). Antioxidant Activity and Nano Delivery of the Most Frequently Applied Stilbene Derivates. Pharmaceutical Sciences, 28(3), 365-375. Retrieved from [Link]

  • Sharma, N., & Muthurajan, A. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics, 10(5-s), 209-217. Retrieved from [Link]

  • Majeed, J., et al. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. Journal of Drug Delivery & Therapeutics, 9(2), 520-527. Retrieved from [Link]

  • Majeed, J., et al. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. SciSpace. Retrieved from [Link]

  • Shah, R., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 143-157. Retrieved from [Link]

  • Moghtaderi, M., et al. (2021). Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. Journal of Pharmaceutical Investigation, 51, 441-449. Retrieved from [Link]

  • Unknown. (2023, June 15). Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. Scholar Hub Universitas Indonesia. Retrieved from [Link]

  • Rabi, B., et al. (2012). Preparation and characterization of solid lipid nanoparticles-a review. Current Pharmaceutical Design, 18(1), 1-13. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors. Journal of Drug Delivery and Therapeutics, 9(2), 481-486. Retrieved from [Link]

  • Unknown. (n.d.). Physicochemical properties of E1, E2, E3, EE2, BPA, and NP. ResearchGate. Retrieved from [Link]

  • Unknown. (2024, March 18). Solid state form of (E)-2-isopropyl-5-styrylbenzene-1,3-diol and process for preparation thereof. Technical Disclosure Commons. Retrieved from [Link]

  • Unknown. (2024, March 11). Solid state forms of (E)-2-isopropyl-5-styrylbenzene-1,3-diol and processes for preparation thereof. Technical Disclosure Commons. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethylbenzene-1,3-diol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). cis-Benvitimod. Retrieved from [Link]

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Dosing guidelines for (E)-2-ethyl-5-styrylbenzene-1,3-diol in murine models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetics and Dosing Optimization for (E)-2-ethyl-5-styrylbenzene-1,3-diol in Murine Models

Executive Summary & Compound Identity

This guide details the dosing, formulation, and experimental handling of (E)-2-ethyl-5-styrylbenzene-1,3-diol (also referred to in literature as 3,5-dihydroxy-4-ethyl-trans-stilbene or DETS ).

This compound is a structural homolog of Tapinarof (Benvitimod) , differing only by the substitution of an ethyl group for an isopropyl group at the C2 position of the resorcinol ring. Like its homolog, DETS is a potent Aryl Hydrocarbon Receptor (AhR) agonist and exhibits antimicrobial activity against Gram-positive bacteria.

Key Applications:

  • Dermatology: Psoriasis and Atopic Dermatitis (via AhR-mediated downregulation of Th17 cytokines).

  • Oncology: Melanoma (via antioxidant and pro-apoptotic pathways).[1]

  • Microbiology: Antimicrobial efficacy against S. aureus (Gram-positive).[2]

Physicochemical Constraints & Formulation Strategy

Challenge: Like most stilbenoids, DETS exhibits high lipophilicity (


) and poor aqueous solubility. In systemic circulation, it undergoes rapid Phase II metabolism (glucuronidation) at the 1,3-hydroxyl positions, significantly limiting oral bioavailability.

Formulation Protocols:

A. Topical Vehicle (Preferred for Inflammation Models)

Target Concentration: 0.5% – 2.0% (w/w) Application: Psoriasis/Dermatitis models (IMQ-induced or IL-23 injected).

ComponentGrade% (w/w)Function
DETS (Active) >98% Purity1.0%AhR Agonist
DMSO USP10.0%Solubilizer/Penetration Enhancer
Propylene Glycol USP20.0%Co-solvent
Transcutol P Pharma10.0%Penetration Enhancer
White Petrolatum USPq.s. (to 100%)Occlusive Base

Preparation: Dissolve DETS in DMSO first. Add Propylene Glycol and Transcutol. Incorporate into White Petrolatum using geometric dilution to ensure homogeneity.

B. Systemic Vehicle (IP/SC Injection)

Target Dose: 10 – 40 mg/kg Note: Avoid simple saline suspensions; they result in erratic absorption.

  • Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

  • Protocol: Dissolve DETS in DMSO. Add PEG-400 and Tween-80. Vortex. Slowly add warm saline (37°C) while vortexing to prevent precipitation.

C. Advanced Formulation: Nanoemulsion (High Bioavailability)

Reference: Derived from Tapinarof nanoemulsion studies to maximize transdermal flux.

PhaseComponentRatio (w/w)
Oil Phase Isopropyl Myristate (IPM)10%
Surfactant Cremophor EL (EL-40)30%
Co-Surfactant Ethanol (Abs.)10%
Aqueous Distilled Water50%

Protocol: Mix IPM, EL-40, and Ethanol. Dissolve DETS in this mixture. Titrate water dropwise under magnetic stirring until transparent.

Dosing Guidelines for Murine Models

Study Type A: Psoriasis-Like Inflammation (Topical)

Model: Imiquimod (IMQ)-induced plaque psoriasis in C57BL/6 mice.

  • Induction: Apply 62.5 mg IMQ cream (5%) to shaved dorsal skin for 5–7 consecutive days.

  • Treatment Schedule: Apply DETS formulation 4 hours post-IMQ application daily.

  • Dose Groups:

    • Vehicle Control[3]

    • Low Dose: 0.5% DETS

    • High Dose: 1.0% DETS (Bioequivalent to ~1% Tapinarof)

    • Positive Control: 0.05% Clobetasol or 1% Tapinarof.

  • Readouts: PASI scoring (Erythema, Scaling, Thickness) daily.

Study Type B: Systemic PK & Safety (IP/SC)

Model: Healthy C57BL/6 or CD-1 Mice.

  • Single Dose: 10 mg/kg (IP).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Tissue Distribution: Harvest skin, liver, and kidney at terminal timepoint.

  • Warning: Expect

    
     and rapid clearance (
    
    
    
    ) due to glucuronidation.

Mechanism of Action: The AhR Pathway

DETS functions by binding to the cytosolic Aryl Hydrocarbon Receptor (AhR). The ligand-receptor complex translocates to the nucleus, dimerizes with ARNT, and drives the transcription of barrier-forming proteins (Filaggrin, Loricrin) and antioxidant enzymes (NQO1).

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DETS DETS (Ligand) AhR_Complex AhR / HSP90 / XAP2 DETS->AhR_Complex Binding Activated_Complex DETS-AhR Complex AhR_Complex->Activated_Complex HSP90 Dissociation Genomic_Response DRE Binding (Dioxin Response Element) Activated_Complex->Genomic_Response Translocation ARNT ARNT ARNT->Genomic_Response Dimerization Target_Genes Target Genes: CYP1A1 (Metabolism) FLG/LOR (Barrier Function) Nrf2 (Antioxidant) Genomic_Response->Target_Genes Transcription

Caption: DETS activates the AhR signaling cascade, promoting skin barrier repair and anti-inflammatory gene expression.

Experimental Workflow: Skin PK Analysis

To validate topical delivery, distinguishing between surface residue and dermal penetration is critical.

Skin_PK Step1 1. Dosing Apply 10mg formulation to 2cm² area Step2 2. Incubation 2 - 24 Hours Step1->Step2 Step3 3. Cleaning Wipe surface with ethanol swab (x3) Step2->Step3 Step4 4. Tape Stripping Remove Stratum Corneum (15 strips) Step3->Step4 Step5 5. Biopsy Collect remaining Epidermis/Dermis Step4->Step5 Step6 6. LC-MS/MS Quantify DETS Step5->Step6

Caption: Protocol for differentiating Stratum Corneum retention vs. Viable Epidermis delivery.

References

  • AhR Agonist Activity & Structure: Smith, S. H., et al. (2017). Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans.[3][4] Journal of Investigative Dermatology.[3][4]

  • Antimicrobial & Metabolite Identification: Hu, K., et al. (1998).[5] Antibiotic metabolites produced by a Xenorhabdus symbiont of an entomopathogenic nematode.[6] Journal of Natural Products. (Identifies 3,5-dihydroxy-4-ethylstilbene).[1][5][6][7][8]

  • Nanoemulsion Formulation Strategy: Li, J., et al. (2016). Preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release. International Journal of Nanomedicine. (Analogous formulation protocol).

  • Melanoma & Antioxidant Activity: Nath, L. R., et al. (2016).[1][5] In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma.[1][5] Frontiers in Pharmacology.

  • General Stilbene Pharmacokinetics: Walle, T. (2011). Bioavailability of resveratrol. Annals of the New York Academy of Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (E)-2-ethyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (E)-2-ethyl-5-styrylbenzene-1,3-diol and encountering challenges with its limited aqueous solubility. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues and offer practical, evidence-based solutions.

Introduction to (E)-2-ethyl-5-styrylbenzene-1,3-diol and its Solubility Challenges

(E)-2-ethyl-5-styrylbenzene-1,3-diol is a stilbenoid derivative, a class of compounds known for their interesting biological activities. However, like many phenolic compounds, it is anticipated to have poor water solubility due to its significant hydrophobic surface area. This can pose a major hurdle for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies. This guide will walk you through various strategies to overcome these solubility limitations.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides step-by-step protocols to resolve them.

Issue 1: My compound is precipitating out of my aqueous buffer during my cell-based assay.

Cause: The concentration of (E)-2-ethyl-5-styrylbenzene-1,3-diol in your final assay medium is likely exceeding its thermodynamic solubility limit.

Solution 1: pH Adjustment

The phenolic hydroxyl groups on the resorcinol ring of (E)-2-ethyl-5-styrylbenzene-1,3-diol are weakly acidic. By increasing the pH of the medium, you can deprotonate these groups, forming a more polar phenolate salt which is generally more water-soluble.[1]

Experimental Protocol: pH Modification

  • Determine the pKa: If not known, determine the pKa of the phenolic protons of your compound using potentiometric titration or computational prediction tools.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 7.4 up to a physiologically acceptable limit for your specific cell line (e.g., up to pH 8.5).

  • Solubility Testing:

    • Prepare saturated solutions of (E)-2-ethyl-5-styrylbenzene-1,3-diol in each buffer.

    • Equilibrate the solutions for 24 hours at the desired temperature.

    • Filter the solutions through a 0.22 µm filter to remove undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the highest pH that provides the desired solubility without compromising the stability of the compound or the viability of your cells. Note that at high pH, in the presence of oxygen, some polyphenols can degrade.[1] It is crucial to assess the stability of your compound at the selected pH over the time course of your experiment.[2][3]

Solution 2: Utilize a Co-solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).[5]

  • Prepare Stock Solutions: Dissolve (E)-2-ethyl-5-styrylbenzene-1,3-diol in each co-solvent at a high concentration (e.g., 10-100 mM).

  • Determine Maximum Tolerated Co-solvent Concentration: Before testing for solubility, determine the maximum concentration of each co-solvent that your cell line can tolerate without significant toxicity.

  • Solubility Assessment:

    • Add increasing volumes of the compound's stock solution to your aqueous buffer, ensuring the final co-solvent concentration remains below the tolerated limit.

    • Visually inspect for precipitation.

    • For a quantitative measure, prepare a range of concentrations, equilibrate, filter, and analyze the filtrate by HPLC.

  • Data Analysis: Plot the solubility of (E)-2-ethyl-5-styrylbenzene-1,3-diol as a function of the co-solvent concentration to identify the optimal system.

Table 1: Example Co-solvent Screening Data

Co-solventMax. Tolerated Conc. in CellsSolubility of Compound at Max. Tolerated Conc. (µg/mL)
DMSO0.5% (v/v)50
Ethanol1.0% (v/v)75
PEG 4002.0% (v/v)120
Issue 2: I need to prepare a high-concentration stock solution for my animal studies, but the compound won't dissolve in common parenteral vehicles.

Cause: The required concentration for in vivo dosing is significantly higher than the intrinsic aqueous solubility of the compound.

Solution 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate hydrophobic molecules, like (E)-2-ethyl-5-styrylbenzene-1,3-diol, forming an inclusion complex that has significantly improved aqueous solubility.[6][7][8][]

Experimental Protocol: Cyclodextrin Formulation

  • Select Cyclodextrins: Common choices for parenteral formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their good safety profiles.[10]

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0-20% w/v).

    • Add an excess amount of (E)-2-ethyl-5-styrylbenzene-1,3-diol to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex.

  • Preparation of the Dosing Solution: Based on the phase solubility diagram, prepare the dosing solution by dissolving the required amount of (E)-2-ethyl-5-styrylbenzene-1,3-diol in the selected cyclodextrin solution.

Diagram 1: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (E)-2-ethyl-5-styrylbenzene-1,3-diol) Water Aqueous Environment Drug->Water Poor Solubility Complex Inclusion Complex (Enhanced Solubility) CD Cyclodextrin (Hydrophilic exterior, hydrophobic interior) Water2 Aqueous Environment Complex->Water2 Improved Dissolution

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Solution 2: Amorphous Solid Dispersions

For oral formulations, converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix can dramatically increase its apparent solubility and dissolution rate.[11][12] This is because the amorphous form does not require energy to break the crystal lattice for dissolution.[12]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.[13]

  • Solvent Selection: Find a common solvent that dissolves both (E)-2-ethyl-5-styrylbenzene-1,3-diol and the chosen polymer (e.g., methanol, ethanol, or acetone).[13]

  • Preparation:

    • Dissolve the drug and the polymer in the selected solvent. A typical drug-to-polymer ratio to start with is 1:1 to 1:4.[13]

    • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform dissolution studies to compare the release profile of the solid dispersion with the pure crystalline drug.

Diagram 2: Solid Dispersion Workflow

cluster_input Inputs cluster_process Process cluster_output Output & Analysis drug Drug ((E)-2-ethyl-5-styrylbenzene-1,3-diol) dissolve Dissolve Drug and Polymer in Solvent drug->dissolve polymer Polymer (e.g., HPMC) polymer->dissolve solvent Solvent (e.g., Methanol) solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry asd Amorphous Solid Dispersion dry->asd xrd XRPD Analysis asd->xrd dissolution Dissolution Testing asd->dissolution

Caption: Workflow for preparing an amorphous solid dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of (E)-2-ethyl-5-styrylbenzene-1,3-diol?

The most straightforward initial steps are to try pH adjustment and the use of co-solvents, as these methods are simple and rapid to screen.[4][5] For phenolic compounds like yours, checking the effect of a slightly alkaline pH can be very informative.[1][14]

Q2: Are there any potential downsides to using co-solvents?

Yes, high concentrations of co-solvents can be toxic to cells in in vitro assays. It is essential to determine the maximum tolerated concentration for your specific experimental system. For in vivo studies, some co-solvents can cause irritation or other adverse effects.[5]

Q3: When should I consider more advanced techniques like nanoformulations?

If simpler methods like pH adjustment, co-solvents, or cyclodextrin complexation do not provide the required solubility, or if you need to improve the pharmacokinetic profile of your compound, then nanoformulation strategies should be considered.[4][15] These techniques involve reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[4][16][17] Methods include nanosuspension preparation via media milling or high-pressure homogenization.[5][16]

Q4: How do surfactants improve solubility?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[18] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing their concentration in the bulk aqueous phase.[19] Surfactant-based systems can be formulated as simple micellar solutions, emulsions, or more complex self-emulsifying drug delivery systems (SEDDS).[19][20]

Q5: Can I combine different solubility enhancement techniques?

Absolutely. In fact, synergistic effects are often observed. For example, using a co-solvent in combination with a cyclodextrin can sometimes lead to a greater increase in solubility than either method alone.[21]

Q6: How can I be sure that the method I choose is not affecting the biological activity of my compound?

This is a critical consideration. After preparing your formulation, you should always perform a bioassay to confirm that the activity of (E)-2-ethyl-5-styrylbenzene-1,3-diol is retained. The excipients used in the formulation (e.g., co-solvents, cyclodextrins, polymers) should also be tested alone as negative controls to ensure they do not interfere with the assay.

References

  • Kumar, S., & Singh, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

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  • Singh, R. P., & Sharma, G. (2017). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Future Science, 3(4), 1-10. [Link]

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  • Frozza, R. L., & Bernardi, A. (2019). Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update. Molecules, 24(15), 2715. [Link]

  • Anonymous. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. [Link]

  • Abdullah, N., & Mediani, A. (2020). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Molecules, 25(24), 5947. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]

  • Li, Y., & Zhang, Y. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. [Link]

  • Abdullah, N., & Mediani, A. (2025). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. ResearchGate. [Link]

  • Madamba, P. S., & Yaptenco, K. F. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Chula Digital Collections. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validated LC-MS/MS Methods for (E)-2-ethyl-5-styrylbenzene-1,3-diol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for the development and validation of a sensitive and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (E)-2-ethyl-5-styrylbenzene-1,3-diol, a novel stilbenoid derivative, in biological matrices.

The principles and experimental designs discussed herein are grounded in the latest regulatory expectations for bioanalytical method validation, ensuring that the generated data is accurate, reproducible, and defensible.[1][2][3] We will explore the critical aspects of method development, from sample preparation to mass spectrometric detection, and provide a comparative framework for assessing method performance.

The Analyte: (E)-2-ethyl-5-styrylbenzene-1,3-diol

(E)-2-ethyl-5-styrylbenzene-1,3-diol belongs to the stilbenoid class of compounds, which are known for their diverse biological activities.[4] Accurate measurement of this analyte in biological fluids is paramount for pharmacokinetic, toxicokinetic, and efficacy studies.

Caption: Chemical structure and properties of (E)-2-ethyl-5-styrylbenzene-1,3-diol.

Pillars of a Validated Bioanalytical Method

A bioanalytical method is not merely a set of instructions; it is a rigorously tested and documented process.[5] The International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance provide a comprehensive framework for this process.[2][6][7] The core parameters that must be thoroughly evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.[2]

  • Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision describes the reproducibility of measurements.[2]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2]

  • Recovery: The efficiency of the extraction process.

Comparative Overview of LC-MS/MS Methodologies

Given the novelty of (E)-2-ethyl-5-styrylbenzene-1,3-diol, we will compare three common approaches to sample preparation, a critical step in bioanalytical method development. The choice of sample preparation is often a balance between cleanliness, recovery, and throughput.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Removal of proteins by denaturation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Throughput HighMediumLow to Medium
Selectivity LowMediumHigh
Matrix Effect HighMediumLow
Recovery VariableHighHigh
Cost per Sample LowLowHigh
Recommendation Suitable for early discovery studies where speed is critical.A good balance for many applications, offering cleaner extracts than PPT.Ideal for methods requiring the lowest limits of detection and minimal matrix effects.
Recommended Starting Conditions for Method Development

Based on the physicochemical properties of stilbenoids, the following starting conditions are recommended for developing a robust LC-MS/MS method for (E)-2-ethyl-5-styrylbenzene-1,3-diol.

Parameter Recommended Condition Rationale
LC Column C18, < 3 µm particle size (e.g., 50 x 2.1 mm)Reversed-phase chromatography is well-suited for the separation of moderately polar compounds like stilbenoids.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 - 0.6 mL/minAppropriate for the column dimensions to ensure good chromatographic resolution.
Injection Volume 1 - 10 µLA smaller injection volume can minimize matrix effects.
Ionization Mode Positive Electrospray Ionization (ESI+)Stilbenoids readily form [M+H]+ ions.
MS/MS Transitions To be determined by infusion of a standard solution.Precursor ion will be the [M+H]+ of the analyte, and product ions will be characteristic fragments.

Experimental Protocol: A Representative Validated Method

The following protocol outlines a step-by-step procedure for the quantification of (E)-2-ethyl-5-styrylbenzene-1,3-diol in human plasma using a liquid-liquid extraction followed by LC-MS/MS analysis.

I. Materials and Reagents
  • (E)-2-ethyl-5-styrylbenzene-1,3-diol reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized or Milli-Q)

II. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution.

III. Sample Preparation: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction (LLE) workflow.

IV. LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18, 2.7 µm, 50 x 2.1 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization: ESI+

    • MRM Transitions:

      • (E)-2-ethyl-5-styrylbenzene-1,3-diol: To be determined (e.g., m/z 241.1 -> 135.1)

      • Internal Standard: To be determined

    • Optimize collision energy and other source parameters for maximum signal intensity.

Validation Performance: Acceptance Criteria

The following table summarizes the typical acceptance criteria for a validated bioanalytical method as per FDA and ICH guidelines.[1][2][3][5]

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%
Stability Analyte concentration within ±15% of the initial concentration
Matrix Factor CV of the IS-normalized matrix factor should be ≤ 15%
Recovery Consistent and reproducible across the concentration range

Data Presentation: A Comparative Example

The following table presents hypothetical but realistic performance data comparing the three sample preparation techniques for the quantification of (E)-2-ethyl-5-styrylbenzene-1,3-diol.

Performance Metric Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Linear Range (ng/mL) 1 - 10000.5 - 10000.1 - 1000
LLOQ (ng/mL) 10.50.1
Accuracy (% Bias) -10% to +12%-5% to +8%-3% to +5%
Precision (% CV) < 10%< 8%< 5%
Matrix Effect (% CV) 25%12%4%
Recovery (%) 85 - 9590 - 10595 - 105

This comparative data clearly illustrates that while protein precipitation is a rapid technique, it often suffers from higher matrix effects and a higher LLOQ.[9] In contrast, SPE provides the cleanest extracts and the best sensitivity, making it the method of choice for applications requiring high analytical performance. LLE offers a pragmatic compromise between throughput and data quality.

Conclusion

The development of a validated LC-MS/MS method for the quantification of (E)-2-ethyl-5-styrylbenzene-1,3-diol is a critical step in its progression as a potential therapeutic agent. By adhering to the principles of bioanalytical method validation outlined by regulatory agencies and by systematically evaluating key experimental parameters, a robust, reliable, and defensible method can be established.[1][2][3] The choice of sample preparation technique will ultimately depend on the specific requirements of the study, with a clear trade-off between throughput and data quality. This guide provides the foundational knowledge and a practical framework for scientists to successfully develop and validate such a method.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). BioAgilytix. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023, June 1). Molecules. [Link]

  • A Simple and Reliable Method for the Determination of Isorhapontigenin in Murine Biological Matrices: Application in a Tissue Distribution Study. (2025, September 5). Molecules. [Link]

  • Quantitative Determination of Stilbenoids and Dihydroisocoumarins in Shorea roxburghii and Evaluation of Their Hepatoprotective. (2017, February 20). Molecules. [Link]

  • An improved analytical method for determination of trans‐resveratrol and related stilbenes in grape skin by QuEChERS coupled with HPLC‐PDA‐MS. (2021, October). International Journal of Food Science & Technology. [Link]

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Definitive Structural Confirmation of (E)-2-ethyl-5-styrylbenzene-1,3-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural confirmation of (E)-2-ethyl-5-styrylbenzene-1,3-diol via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

(E)-2-ethyl-5-styrylbenzene-1,3-diol is a stilbenoid derivative structurally analogous to Tapinarof (Benvitimod), a therapeutic agent used for psoriasis and atopic dermatitis.[1] While Nuclear Magnetic Resonance (NMR) is the workhorse for routine characterization, it often falls short in definitively assigning absolute stereochemistry (E vs. Z) and identifying solid-state polymorphism—critical factors in pharmaceutical development.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the "Gold Standard" for structural confirmation of this molecule.[1]

Part 1: The Analytical Challenge

The core challenge with stilbene derivatives like (E)-2-ethyl-5-styrylbenzene-1,3-diol lies in the alkene bridge .[1]

  • Stereoisomerism: The central double bond can exist as Trans (E) or Cis (Z).[1] Biological activity is often strictly limited to the (E)-isomer.[1]

  • Polymorphism: As a diol, this molecule is prone to forming multiple hydrogen-bonded crystal lattices (polymorphs), which significantly impact solubility and bioavailability.[1]

Comparative Analysis: SC-XRD vs. Alternatives

The following table benchmarks the performance of SC-XRD against high-field NMR and Powder X-Ray Diffraction (PXRD).

FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) Powder XRD (PXRD)
Primary Output 3D Electron Density Map (Absolute Structure)Connectivity & Magnetic EnvironmentCrystal Lattice Fingerprint (Phase ID)
Stereochemistry Definitive (Direct visualization of torsion angles)Inferential (Requires coupling constants, e.g.,

Hz)
N/A (Cannot resolve isomerism alone)
Sample State Single Crystal (Solid)Solution (Liquid)Polycrystalline Powder (Solid)
Data Resolution Atomic (< 0.8 Å)Molecular ConnectivityBulk Phase Purity
Limitations Requires a high-quality single crystal (

mm)
Cannot detect polymorphism; rapid exchange masks protonsHard to solve ab initio structures
Part 2: Strategic Workflow & Decision Logic

To optimize resource allocation, researchers should follow a logic-gated workflow. SC-XRD is not the first step; it is the confirmation step.[1]

Diagram 1: Structural Elucidation Decision Matrix

G Start Crude Product: (E)-2-ethyl-5-styrylbenzene-1,3-diol Purification Purification (Column Chromatography) Start->Purification NMR_Check 1H NMR Screening Purification->NMR_Check Isomer_Check Is J(H-H) > 15 Hz? NMR_Check->Isomer_Check Crystallization Crystal Growth (Slow Evaporation) Isomer_Check->Crystallization Yes (E-isomer) Re_Synthesis Re-optimize Synthesis (Z-isomer dominant) Isomer_Check->Re_Synthesis No (Z-isomer) SC_XRD SC-XRD Data Collection Crystallization->SC_XRD Refinement Structure Refinement (SHELXL) SC_XRD->Refinement Final_Structure Confirmed (E)-Structure & Polymorph Refinement->Final_Structure

Caption: Decision matrix for escalating from routine NMR screening to definitive SC-XRD confirmation.

Part 3: Experimental Protocol (SC-XRD)

This protocol is validated for stilbenoid resorcinols (analogs of Tapinarof/Resveratrol).

Phase 1: Crystal Growth (The Critical Bottleneck)

Stilbene diols are prone to "oiling out." Controlled supersaturation is required.[1]

  • Method: Slow Solvent Evaporation or Vapor Diffusion.[1]

  • Solvent System: Ethanol/Water (80:[1]20) or Methanol/Chloroform (1:1).[1]

  • Procedure:

    • Dissolve 20 mg of pure (E)-2-ethyl-5-styrylbenzene-1,3-diol in 2 mL of Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as a nucleation site for defects).[1]

    • Cover the vial with Parafilm and poke 3-5 small holes.[1]

    • Store in a vibration-free environment at 4°C. Crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1]

  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å).[1] Note: Cu is preferred for small organic molecules to boost signal intensity.[1]
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, improving resolution.

  • Strategy:

    • Mounting: Select a crystal approx.[1]

      
       mm.[1] Mount on a Kapton loop with Paratone oil.[1]
      
    • Collection: Collect a full sphere of data (redundancy > 4.0) to ensure high completeness.

    • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.

Phase 3: Structural Validation Criteria

To confirm the structure, the refined model must meet these metrics:

  • R-factor (

    
    ): 
    
    
    
    (Indicates excellent agreement between model and data).[1]
  • Goodness of Fit (GooF): Close to 1.0.

  • Torsion Angle: The C-C=C-C torsion angle must be approximately 180° (confirming the E-configuration). A Z-isomer would show

    
    .[1]
    
Part 4: Mechanistic Insight & Data Interpretation

Why does SC-XRD succeed where NMR struggles? It resolves the intermolecular hydrogen bonding network .

Diagram 2: The Hydrogen Bonding Network (Graphviz)

H_Bonding Mol_A Molecule A (Donor OH) Mol_B Molecule B (Acceptor OH) Mol_A->Mol_B H-Bond (1.8 Å) Lattice Crystal Lattice (P21/c) Mol_B->Lattice Pi-Pi Stacking Stability Thermodynamic Stability (Melting Point) Lattice->Stability Determines

Caption: Visualization of intermolecular forces resolved by XRD, defining the solid-state stability.

Interpretation of Results: In the crystal structure of (E)-2-ethyl-5-styrylbenzene-1,3-diol, you will observe:

  • Planarity: The stilbene backbone is generally planar, maximizing

    
    -conjugation.[1]
    
  • Ethyl Group Disorder: The ethyl chain at position 2 often exhibits rotational disorder, which must be modeled using split-site refinement (e.g., PART 1 / PART 2 commands in SHELXL).

  • H-Bond Motifs: The 1,3-diol moiety typically forms infinite chains or dimers (Head-to-Tail), which dictates the melting point and solubility profile.[1]

References
  • Comparison of NMR and X-ray Crystallography. (2020). Difference Between.com. Retrieved from [Link]

  • Solid state forms of (E)-2-isopropyl-5-styrylbenzene-1,3-diol (Tapinarof) and processes for preparation thereof. (2024). Technical Disclosure Commons. Retrieved from [Link][1]

  • Crystal structure of (E)-Stilbene Derivatives. (2015). National Institutes of Health (PMC). Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Boston University. Retrieved from [Link][1]

  • (E)-Stilbene Chemical Properties. Wikipedia. Retrieved from [Link][1][2]

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A Comparative Guide to the Synthesis of (E)-2-ethyl-5-styrylbenzene-1,3-diol: An Evaluation of Reproducibility and Pathway Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-2-ethyl-5-styrylbenzene-1,3-diol, a resveratrol analog, belongs to the stilbenoid class of compounds, which are of significant interest to the pharmaceutical and life sciences sectors for their diverse biological activities. The reproducible and scalable synthesis of such molecules is a critical challenge in drug development and manufacturing. This guide provides an in-depth comparison of two prominent synthetic pathways for obtaining (E)-2-ethyl-5-styrylbenzene-1,3-diol: the classic Wittig reaction and the modern palladium-catalyzed Heck reaction. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions regarding synthetic strategy, focusing on reproducibility, scalability, and overall efficiency.

Pathway 1: The Wittig Reaction Approach

The Wittig reaction, a cornerstone of organic synthesis for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Mechanistic Rationale

The synthesis of (E)-2-ethyl-5-styrylbenzene-1,3-diol via the Wittig reaction involves two key stages: the preparation of a phosphonium ylide and its subsequent reaction with an aldehyde. The stereochemical outcome—whether the E (trans) or Z (cis) isomer is favored—is heavily dependent on the stability of the ylide. For the synthesis of the desired (E)-isomer, a stabilized ylide is typically preferred, as it allows for thermodynamic equilibration to the more stable trans-oxaphosphetane intermediate.[4]

Our proposed Wittig pathway involves the reaction of 2,4-dihydroxy-6-ethylbenzaldehyde with benzyltriphenylphosphonium chloride. The aldehyde precursor can be synthesized from 2-ethylresorcinol via a formylation reaction, such as the Gattermann or Vilsmeier-Haack reaction.

Experimental Protocol: Wittig Synthesis

Step 1: Preparation of Benzyltriphenylphosphonium Ylide (in situ)

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask and stir to form a suspension.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq), to the suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction.[5]

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: Reaction with Aldehyde

  • Dissolve 2,4-dihydroxy-6-ethylbenzaldehyde (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the ylide mixture via a dropping funnel at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-2-ethyl-5-styrylbenzene-1,3-diol.

Workflow Diagram: Wittig Reaction

Wittig_Synthesis cluster_ylide Ylide Formation (in situ) cluster_reaction Wittig Reaction cluster_workup Workup & Purification A Benzyltriphenylphosphonium Chloride Y Benzyltriphenylphosphonium Ylide A->Y B Strong Base (e.g., KOtBu) in Anhydrous THF B->Y R Reaction Mixture Y->R Y->R C 2,4-dihydroxy-6-ethylbenzaldehyde in Anhydrous THF C->R Q Quench (NH4Cl) R->Q E Extraction (Ethyl Acetate) Q->E P Column Chromatography E->P F (E)-2-ethyl-5-styrylbenzene-1,3-diol P->F

Caption: Workflow for the Wittig synthesis pathway.

Pathway 2: The Heck Reaction Approach

The Mizoroki-Heck reaction, awarded the 2010 Nobel Prize in Chemistry, is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[6][7] Its high functional group tolerance, stereoselectivity for the E-isomer, and potential for scalability make it an attractive modern alternative to the Wittig reaction.[8][9]

Mechanistic Rationale

The catalytic cycle of the Heck reaction typically involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. This step generally proceeds to give the thermodynamically more stable E-alkene.[10]

  • Reductive Elimination: The catalyst is regenerated by the elimination of H-X with the help of a base.

For our target molecule, a plausible disconnection involves coupling 5-iodo-2-ethylresorcinol with styrene in the presence of a palladium catalyst and a base. The resorcinol precursor can be synthesized by iodinating 2-ethylresorcinol.

Experimental Protocol: Heck Reaction
  • To a Schlenk flask, add 5-iodo-2-ethylresorcinol (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add styrene (1.5 eq) and a base, typically a tertiary amine like triethylamine (Et₃N) (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir overnight. The optimal temperature can vary depending on the specific catalyst system.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (E)-2-ethyl-5-styrylbenzene-1,3-diol.

Workflow Diagram: Heck Reaction

Heck_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Heck Coupling cluster_workup Workup & Purification A 5-iodo-2-ethylresorcinol R Reaction Mixture (80-100°C) A->R B Styrene B->R C Pd(OAc)2 / PPh3 C->R D Base (e.g., Et3N) in DMF D->R W Aqueous Workup R->W E Extraction (Ethyl Acetate) W->E P Column Chromatography E->P F (E)-2-ethyl-5-styrylbenzene-1,3-diol P->F

Caption: Workflow for the Heck reaction synthesis pathway.

Comparative Analysis

The choice between the Wittig and Heck reactions depends on several factors, including available starting materials, desired scale, cost, and stereochemical purity requirements.

ParameterWittig ReactionHeck Reaction
Precursors Aldehyde, Phosphonium SaltAryl Halide, Alkene
Key Reagent Stoichiometric Phosphorus YlideCatalytic Palladium Complex
Byproducts Triphenylphosphine OxideHalide Salt (e.g., Et₃N·HI)
Stereoselectivity Variable (depends on ylide stability and conditions); can produce Z-isomer mixtures.[2][4]Generally high selectivity for the E-isomer.[11]
Reproducibility Can be sensitive to base strength, moisture, and ylide stability.[2]Highly dependent on catalyst quality, ligand, and reaction conditions. Catalyst deactivation can be an issue.
Scalability Challenged by the need for stoichiometric amounts of phosphonium salt and strong base, and the generation of a large amount of triphenylphosphine oxide waste.More amenable to scale-up due to its catalytic nature. Continuous flow processes have been developed.[9]
Atom Economy Poor, due to the stoichiometric triphenylphosphine oxide byproduct.Good, as the palladium is used in catalytic amounts.
Functional Group Tolerance Good, but sensitive to easily enolizable protons in the aldehyde.Excellent, tolerates a wide range of functional groups.[7]

Discussion: Field-Proven Insights on Reproducibility and Pathway Selection

Wittig Reaction: From an industrial and drug development perspective, the Wittig reaction's primary drawback is its poor atom economy. The stoichiometric generation of triphenylphosphine oxide presents significant challenges in purification and waste disposal, especially at a large scale. Reproducibility can also be a concern; the generation of the ylide is often moisture-sensitive, and the ratio of E/Z isomers can fluctuate with slight variations in temperature, solvent, and the specific base used.[2] While stabilized ylides favor the E-product, achieving high isomeric purity often requires careful optimization or subsequent purification steps, which can lower the overall yield.

Heck Reaction: The Heck reaction is often favored in modern synthetic chemistry for its catalytic nature and high E-selectivity.[12] This generally translates to higher atom economy and less waste. However, the reproducibility of the Heck reaction is not without its own set of challenges. The cost and potential toxicity of palladium catalysts are significant considerations. The reaction's success is highly dependent on the purity of the reactants, the choice of ligand, base, and solvent, and the precise control of temperature.[7] Catalyst deactivation or the formation of palladium black can lead to incomplete reactions or batch-to-batch variability. Despite these challenges, the Heck reaction is generally considered more scalable and environmentally benign than the Wittig reaction, particularly when catalyst recycling protocols are implemented.[9]

References

  • Dounay, A. B., & Hentemann, M. F. (2006). Novel Synthesis of Desymmetrized Resorcinol Derivatives: Aryl Fluoride Displacement on Deactivated Substrates. The Journal of Organic Chemistry, 71(4), 1634–1637. [Link]

  • Kim, M., & Kim, D. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]

  • Delaude, L., & Noels, A. F. (2005). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 249(17-18), 1815-1833. [Link]

  • Sattar Abed T., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]

  • Sattar Abed T., et al. (2022). (PDF) New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ResearchGate. [Link]

  • Author Unknown. (2024). New Methods for the Formation of Carbon-Carbon Bonds from Alcohols. University of Vienna. [Link]

  • Delaude, L., & Noels, A. F. (2005). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ResearchGate. [Link]

  • Nasrollahzadeh, M., et al. (2019). Recent advances in synthesis of stilbene derivatives via cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Sharma, G., & Kumar, V. (2014). Stilbenes: Preparation and Analysis. Wiley-VCH. [Link]

  • Singh, K., & Singh, J. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Zou, J., et al. (2011). Scalable synthesis of catalysts for the Mizoroki-Heck cross coupling reaction: palladium nanoparticles assembled in a polymeric nanosphere. Research @ Flinders. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Author Unknown. The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Sharma, S., & Singh, U. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Leitao, M. R., et al. (2012). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules. [Link]

  • de Vries, J. G. (Ed.). (2015). The Mizoroki-Heck Reaction. Springer. [Link]

  • Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses. [Link]

  • Author Unknown. A Solvent Free Wittig Reaction. University of Colorado Denver. [Link]

  • Technical Disclosure Commons. (2024). Solid state form of (E)-2-isopropyl-5-styrylbenzene-1,3-diol and process for preparation thereof. Technical Disclosure Commons. [Link]

  • Technical Disclosure Commons. (2024). Solid state forms of (E)-2-isopropyl-5-styrylbenzene-1,3-diol and processes for preparation thereof. Technical Disclosure Commons. [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of (E)-Stilbene derivatives which makes it possible to obtain resveratrol and piceatannol.
  • Silva, T. H., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling (E)-2-ethyl-5-styrylbenzene-1,3-diol

[1][2]

Executive Summary & Risk Profile

(E)-2-ethyl-5-styrylbenzene-1,3-diol is a bioactive stilbenoid derivative.[1][2][3] While structurally distinct, it shares significant physicochemical and toxicological properties with analogs like Tapinarof (Benvitimod) and Resveratrol. As a Senior Application Scientist, I categorize this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate for handling purposes until specific toxicology excludes reproductive risks.

Core Hazards:

  • Bioactivity: Potent enzyme modulation (likely kinase or receptor interaction).

  • Reproductive Toxicity Risk: Structural analogs (stilbenes) carry suspected reproductive toxicity warnings (GHS Category 2).[1]

  • Sensitization: High potential for skin and respiratory sensitization due to the resorcinol (1,3-diol) moiety.

  • Environmental: Acute aquatic toxicity (requires strict waste segregation).

  • Reactivity: The trans-styryl double bond is highly photosensitive, requiring amber-light handling to prevent E-to-Z isomerization, which alters bioactivity.

PPE Selection Matrix: Task-Based Tiering

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the compound (Solid Powder vs. Organic Solution).

Protective LayerScenario A: Solid Handling (Weighing, Transferring <100 mg)Scenario B: Solution Handling (Dissolved in DMSO/Ethanol, >10 mM)
Respiratory N95 or P100 Respirator (If outside biosafety cabinet/fume hood)Fume Hood Required (Solvent vapors carry compound)
Hand Protection Double Nitrile (Standard) Outer: 4-5 mil (0.10 mm)Inner: 2-3 mil (0.06 mm)Laminate / High-Breakthrough Nitrile Critical:[4] Standard nitrile degrades in DMSO.Use Silver Shield® or >8 mil Nitrile.
Eye Protection Safety Glasses (Side shields mandatory)Chemical Splash Goggles (If volume >10 mL or pressurized)
Body Protection Lab Coat (Tyvek/Poly) Elastic cuffs to seal wrist gap.Lab Coat + Chemical Apron If handling volumes >50 mL.

Technical Justification for Glove Selection

The "Nitrile Fallacy": Standard laboratory nitrile gloves offer excellent protection against the solid powder of (E)-2-ethyl-5-styrylbenzene-1,3-diol. However, this compound is hydrophobic and requires organic solvents like DMSO (Dimethyl sulfoxide) or Ethanol for dissolution.

  • The Risk: DMSO permeates standard thin-mil nitrile gloves in <10 minutes. Once the solvent breaches the glove, it acts as a carrier vehicle, transporting the lipophilic stilbenoid directly through the skin and into the bloodstream.

  • The Solution: When handling solutions:

    • Preferred: Use a chemical-resistant laminate glove (e.g., Ansell Barrier®, Silver Shield®).

    • Alternative: "Double-gloving" with specific changing intervals. Change the outer glove immediately upon any splash.[4][5][6] Change routinely every 30 minutes.

Operational Workflow: Safe Handling Protocol

The following diagram outlines the decision logic and workflow for handling this compound to ensure operator safety and compound integrity.

SafeHandlingWorkflowStartSTART: Task DefinitionStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/EtOH)StateCheck->SolutionStaticControlEngage Static Controls(Ionizer fan / Anti-static gun)Solid->StaticControlWeighingWeigh in Draft-Free Enclosure(Amber Light / Low Light)StaticControl->WeighingDeconDecontamination(10% Bleach or Soap/Water)Weighing->DeconGloveSelectSelect Solvent-Resistant Gloves(Laminate or Heavy Nitrile)Solution->GloveSelectDissolveDissolution / Pipetting(Fume Hood Mandatory)GloveSelect->DissolveDissolve->DeconDisposalDisposal: High-Temp Incineration(Do NOT drain dispose)Decon->Disposal

Figure 1: Operational workflow for handling (E)-2-ethyl-5-styrylbenzene-1,3-diol, distinguishing between solid and solution phase risks.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Weighing (Solid)

Context: Stilbenoids are often electrostatic. Static discharge can cause powder to "jump," leading to inhalation risk and mass balance errors.

  • Environment: Work inside a Chemical Fume Hood or Powder Containment Hood.

  • Lighting: Dim the room lights or use amber sleeves on hood lights. (Prevent E

    
    Z photo-isomerization).
    
  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.

  • Weighing:

    • Tare the anti-static weighing boat.

    • Transfer solid using a micro-spatula.

    • Immediately recap the stock vial.

    • Self-Validation: If powder adheres to the outside of the spatula, your static control failed. Stop and re-ionize.

Phase 2: Solubilization (High Risk)

Context: This is the moment of highest permeation risk.

  • Solvent Choice: DMSO is standard for stock solutions (typically 10-100 mM).

  • Gloving: Don Laminate gloves or fresh Double Nitrile gloves.

  • Mixing: Add solvent to the solid (not vice versa) to prevent aerosolization of dry powder.

  • Vortexing: Ensure the vial cap is sealed with Parafilm before vortexing to prevent micro-droplet leakage.

Phase 3: Decontamination & Disposal
  • Surface Decon: Wipe surfaces with 70% Ethanol followed by a detergent solution.

    • Note: Bleach (Sodium Hypochlorite) can oxidize stilbenes into quinones, which may be colored but are generally less bioactive.

  • Waste Segregation:

    • Solid Waste: Hazardous Chemical Waste (Incineration).

    • Liquid Waste: Segregated Solvent Waste (Halogenated/Non-Halogenated).

    • Aquatic Warning: Never pour down the sink. This compound is likely toxic to aquatic life (Category 1).[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide for Laboratories. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.